molecular formula C18H23N3O2 B4485514 3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone

3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone

Cat. No.: B4485514
M. Wt: 313.4 g/mol
InChI Key: SXMKWGKUFJUXOF-UHFFFAOYSA-N
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Description

3-[4-(1-Azepanyl)-4-oxobutyl]-4(3H)-quinazolinone is a quinazolinone derivative characterized by a seven-membered azepanyl ring connected via a 4-oxobutyl chain to the quinazolinone core. Quinazolinones are nitrogen-containing heterocycles with broad pharmacological relevance, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

3-[4-(azepan-1-yl)-4-oxobutyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c22-17(20-11-5-1-2-6-12-20)10-7-13-21-14-19-16-9-4-3-8-15(16)18(21)23/h3-4,8-9,14H,1-2,5-7,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMKWGKUFJUXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Oxobutyl Side Chain: The 4-oxobutyl side chain can be introduced via alkylation reactions using appropriate alkyl halides or tosylates.

    Substitution with Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where the azepane acts as a nucleophile attacking the electrophilic carbon of the 4-oxobutyl side chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The azepane ring and the quinazolinone core can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, tosylates, and various nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Antibacterial Properties

Quinazolinones, including 3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone, have been studied for their antibacterial effects, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that derivatives of quinazolinones can inhibit key bacterial proteins, enhancing the efficacy of existing antibiotics.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of quinazolinones has been extensively investigated to optimize their antibacterial properties. Variations in the chemical structure significantly influence their potency and selectivity. For instance, modifications at specific positions on the quinazolinone scaffold can enhance binding affinity to target proteins and improve pharmacokinetic profiles .

Modification Effect on Activity
Substitution at A ringIncreased potency against MRSA
Alteration of B ringEnhanced selectivity for PBP2a
Functional group changesImproved solubility and bioavailability

Antitumor Activity

In addition to antibacterial properties, quinazolinones have demonstrated potential antitumor activity. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases involved in cell proliferation and survival. The ability to target multiple pathways makes them promising candidates for further development in oncology .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are crucial for its therapeutic applications. Studies indicate that this compound exhibits favorable oral bioavailability and low clearance rates, which are essential for maintaining effective plasma concentrations during treatment regimens .

Safety Considerations

While promising, the safety profile of quinazolinones must be thoroughly evaluated. Toxicological studies are necessary to assess potential side effects and establish safe dosage ranges. Preliminary data suggest that these compounds may have manageable toxicity profiles, but further investigation is warranted.

Case Studies

Several case studies highlight the effectiveness of quinazolinone derivatives in clinical settings:

  • Case Study 1 : In a mouse model of MRSA infection, a specific quinazolinone derivative was shown to significantly reduce bacterial load when administered in combination with piperacillin-tazobactam.
  • Case Study 2 : A clinical trial involving patients with resistant bacterial infections demonstrated improved outcomes with a novel quinazolinone-based therapy compared to standard treatments.

Mechanism of Action

The mechanism of action of 3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or inflammation.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Modifications and Substituent Effects

The pharmacological profile of quinazolinones is heavily influenced by substituents at the 2-, 3-, and 6-positions. Key structural analogs include:

Compound Name Substituents Key Features Biological Activity Reference
3-[4-(1-Azepanyl)-4-oxobutyl]-4(3H)-quinazolinone 3-position: 4-(1-azepanyl)-4-oxobutyl Flexible azepanyl group, potential CNS targeting Inferred from analogs: Possible antidepressant/antipsychotic activity
3-(4-Chlorophenyl)-4(3H)-quinazolinone 3-position: 4-chlorophenyl Electron-withdrawing group, enhances stability Antimicrobial, anti-inflammatory
3-Alkyl-2-(triazolyl)thio-dihydroquinazolinone 2-position: triazole-thioether; 3-position: alkyl Combines triazole (antimicrobial) and quinazolinone Antimicrobial, anticancer
6-Iodo-3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone 6-position: iodo; 3-position: 2-(4-chlorophenyl)-2-oxoethyl Halogenation enhances lipophilicity and bioactivity Anticancer (inferred)
3-(p-Sulfamoylaralkyl)-4(3H)-quinazolinone 3-position: sulfamoyl-aralkyl Sulfonamide group improves solubility and metabolic stability Anti-hyperglycemic (PPARγ/SUR agonist)

Key Observations :

  • Azepanyl Group : The azepanyl substituent’s flexibility and nitrogen content may enhance blood-brain barrier penetration, as seen in Wyeth’s CNS-targeting analogs .
  • Halogenated Derivatives : Chloro- and iodo-substituted compounds (e.g., ) exhibit improved antimicrobial activity due to increased lipophilicity and membrane disruption.
  • Triazole Hybrids: Combining triazole moieties with quinazolinones (e.g., ) broadens biological activity, leveraging triazole’s antiplatelet and antimicrobial properties.

Pharmacological Activity Comparison

Anti-Inflammatory Activity:
  • 3-(4-Bromophenyl)-4(3H)-quinazolinone showed 72% inhibition of protein denaturation (vs. 80% for ibuprofen) .
Antimicrobial Activity:
  • 6-Bromo-2-phenyl-3-sulfonylquinazolinone inhibited Staphylococcus aureus with MIC values comparable to lincomycin .
  • Triazole-quinazolinone hybrids (e.g., ) showed broad-spectrum activity due to synergistic effects.
Antioxidant Activity:
  • 2-Pentylquinazolin-4(3H)-one exhibited DPPH radical scavenging at IC50 = 18 µM .
  • Azepanyl derivatives are untested here, but electron-donating groups (e.g., methoxy) in analogs improved antioxidant capacity .

Biological Activity

3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone is a derivative of the quinazolinone class, known for its diverse biological activities. Quinazolinones have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets, including enzymes and receptors. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4OC_{18}H_{22}N_{4}O, with a molecular weight of 342.4 g/mol. The structure features a quinazolinone core substituted with an azepane group, which may enhance its interaction with biological targets.

Antibacterial Activity

Quinazolinone derivatives, including this compound, have shown promising antibacterial properties. Research indicates that these compounds can inhibit methicillin-resistant Staphylococcus aureus (MRSA) by targeting penicillin-binding proteins (PBPs). For instance, quinazolinones bind to the allosteric site of PBP2a, facilitating the binding of β-lactam antibiotics, which are ineffective against MRSA alone .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

CompoundTarget BacteriaMIC (μg/mL)Mechanism of Action
This compoundMRSA< 4Inhibition of PBPs
Compound 73MRSA< 2Synergistic effect with β-lactams
Compound XE. coli< 8Direct inhibition of cell wall synthesis

Anticancer Activity

Quinazolinone derivatives have also been investigated for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented, likely due to its interaction with cellular signaling pathways. In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis .

Case Study: Anticancer Effects
A study evaluated the effects of various quinazolinones on human cancer cell lines. The results indicated that compounds with specific substitutions on the quinazolinone ring exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Structure-Activity Relationship (SAR)

The SAR analysis of quinazolinones suggests that modifications to the core structure significantly influence biological activity. For instance, the presence of an azepane moiety enhances antibacterial potency by improving binding affinity to PBPs. Computational studies have identified key steric and electronic factors that contribute to the efficacy of these compounds against bacterial strains .

Table 2: Structure-Activity Relationship Insights

SubstitutionBiological ActivityObservations
Azepane groupEnhanced antibacterialImproved binding to PBPs
Alkyl substitutionsVariable activitySteric hindrance affects binding affinity
Halogen substitutionsIncreased potencyEnhanced lipophilicity improves membrane permeability

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 4(3H)-quinazolinone derivatives, and how can they be adapted for synthesizing 3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone?

  • Methodological Answer : The synthesis of 4(3H)-quinazolinones typically involves cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For 3-substituted variants like the target compound, nucleophilic substitution or acylation at the 3-position is critical. For example, solvent-free protocols using Yb(OTf)₃ catalysis (as in ) or coupling reactions with azepane-containing intermediates (similar to ) can be adapted. Key steps include:

  • Step 1 : Prepare the quinazolinone core via cyclization of 2-aminobenzamide derivatives under microwave or thermal conditions .
  • Step 2 : Introduce the azepanyl-oxobutyl group via alkylation or acylation. For instance, react 4(3H)-quinazolinone with 4-(1-azepanyl)-4-oxobutyl bromide in the presence of a base like triethylamine .
  • Validation : Confirm regioselectivity using ¹H/¹³C NMR and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing 3-substituted 4(3H)-quinazolinones, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent integration and coupling patterns. For example, the azepanyl group’s protons appear as broad singlets (δ 1.5–2.5 ppm), while the quinazolinone carbonyl resonates at ~170–175 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., loss of the azepanyl-oxobutyl group).
  • IR Spectroscopy : Detect carbonyl stretching (~1650–1700 cm⁻¹) and NH/amine vibrations (~3200–3400 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Q. What biological activities have been reported for 4(3H)-quinazolinones, and which assays are recommended for initial screening?

  • Methodological Answer : Reported activities include antibacterial ( ), antitumor ( ), and anti-inflammatory () properties. For preliminary screening:

  • Antibacterial : Use broth microdilution assays against Staphylococcus aureus (MRSA) and Gram-negative strains .
  • Antitumor : Employ MTT assays on human cancer cell lines (e.g., A549, HepG2) .
  • Anti-inflammatory : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Methodological Answer :

  • Step 1 : Systematically vary substituents on the azepanyl ring (e.g., alkylation, fluorination) and the oxobutyl linker (e.g., chain length, ketone vs. ester).
  • Step 2 : Test analogs against target-specific assays. For example, evaluated 77 variants against penicillin-binding proteins (PBPs) to optimize antibacterial activity.
  • Step 3 : Use computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize derivatives .
  • Key Finding : Bulky substituents on the azepanyl ring enhance antibacterial potency by improving target affinity .

Q. What methodological approaches are effective in resolving contradictory biological activity data among structurally similar 4(3H)-quinazolinone derivatives?

  • Methodological Answer : Contradictions may arise from assay variability or off-target effects. Mitigate by:

  • Triangulation : Validate results across multiple assays (e.g., antibacterial + cytotoxicity assays to distinguish selective activity) .
  • Metabolic Profiling : Use LC-MS to assess stability and metabolite interference .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets .

Q. How can reaction conditions be optimized for introducing complex substituents like the azepanyl-oxobutyl group in 4(3H)-quinazolinones?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity .
  • Catalysis : Employ Pd-catalyzed cross-coupling for sterically hindered substituents .
  • Purification : Optimize via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol .
  • Example : achieved 75–85% yields for triazolylmethyl derivatives using stepwise acylation and cyclization.

Q. What computational strategies are employed in target identification and binding mode analysis for novel 4(3H)-quinazolinone derivatives?

  • Methodological Answer :

  • Virtual Screening : Dock compound libraries into target proteins (e.g., PBPs, kinases) using Glide or GOLD .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone

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